1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C15H12ClN3.
Preparation Methods
The synthesis of 1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions and reagents used can vary, but a common method includes the use of pyridine as a solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities are being explored, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Benzimidazole derivatives: These compounds are known for their wide range of pharmacological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H12ClN3/c1-2-5-10-8-14(16)19-13-7-4-3-6-12(13)18-15(19)11(10)9-17/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
HKGUTIVSXUFMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
Origin of Product |
United States |
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